2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,6-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3/c1-16-9-8-14-22(19(16)4)35-26-25-30-31(15-23(33)29-24-17(2)10-7-11-18(24)3)27(34)32(25)21-13-6-5-12-20(21)28-26/h5-14H,15H2,1-4H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTBVQBJIKYRGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=CC=C5C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinoxaline core, followed by the introduction of the phenoxy and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and energy efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenoxy and acetamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the triazoloquinoxaline scaffold exhibit a wide range of pharmacological effects:
- Anticancer Activity : Triazoloquinoxalines have shown potential in inhibiting cancer cell proliferation. Studies have demonstrated their efficacy against various cancer cell lines, suggesting mechanisms that may involve apoptosis and cell cycle arrest .
- Antibacterial Properties : The compound exhibits activity against several bacterial strains, including Staphylococcus aureus. This antibacterial potential is attributed to its ability to interfere with bacterial metabolism .
- Antiviral Effects : Some derivatives of triazoloquinoxalines have been investigated for their antiviral properties, showing promise in inhibiting viral replication .
- Antifungal and Antiparasitic Activities : The scaffold has also been explored for antifungal and antiparasitic applications, indicating its versatility in treating infectious diseases .
Synthesis and Derivatization
The synthesis of triazoloquinoxaline derivatives often involves multi-step procedures that allow for functionalization at various positions on the molecule. Recent advancements have focused on eco-friendly synthetic methodologies that enhance yield and reduce environmental impact . The derivatization of the triazoloquinoxaline scaffold can lead to compounds with improved biological activity or selectivity.
Case Studies
Several case studies highlight the applications of this compound:
- Anticancer Research : A study demonstrated that specific derivatives of triazoloquinoxalines showed significant cytotoxicity against human cancer cell lines, with mechanisms involving the induction of apoptosis via mitochondrial pathways .
- Antibacterial Testing : In vitro assays revealed that certain derivatives effectively inhibited the growth of Staphylococcus aureus, showcasing their potential as new antibacterial agents in an era of rising antibiotic resistance .
- Pharmacological Screening : A comprehensive pharmacological screening was conducted on various synthesized derivatives which indicated promising results in multiple assays for anticancer and antimicrobial activities .
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis requires structural analogs or compounds with overlapping functional groups. However, none of the provided evidence documents directly address this compound or its analogs. Below is an assessment based on tangential insights from the evidence:
Structural Analogues and Methodological Parallels
- discusses the isolation of Zygocaperoside and Isorhamnetin-3-O-glycoside using UV and NMR spectroscopy. While these compounds are structurally distinct (glycosides/saponins vs. triazoloquinoxaline), the methodologies for structural elucidation (e.g., ¹H-NMR and ¹³C-NMR) are critical for comparing any synthetic or natural analogs .
Environmental and Regulatory Considerations
- and highlight errors in TRI reporting for zinc, lead, and manganese compounds. While unrelated to the target compound, these underscore the importance of accurate chemical data reporting in regulatory contexts. For instance, revisions to manganese compound quantities (from 5,584,900 lbs to <500 lbs) emphasize the need for rigorous validation in chemical research .
Hypothetical Comparison Table (Based on General Knowledge)
Limitations of Available Evidence
- No direct data on the target compound’s synthesis, activity, or analogs exists in the provided sources.
Biological Activity
The compound 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,6-dimethylphenyl)acetamide (CAS Number: 1189954-50-4) is a synthetic derivative belonging to the class of triazoloquinoxaline compounds. These compounds have garnered attention due to their diverse biological activities, including anticonvulsant, antibacterial, and anticancer properties. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 483.5 g/mol. The structure features a triazoloquinoxaline core substituted with a dimethylphenoxy group and an acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 483.5 g/mol |
| CAS Number | 1189954-50-4 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazoloquinoxaline Core : This is achieved through cyclization reactions starting from appropriate precursors.
- Introduction of the Phenoxy Group : A substitution reaction introduces the phenoxy group onto the triazoloquinoxaline scaffold.
- Acetylation : The final step involves acetylating the intermediate to yield the target compound.
Anticonvulsant Activity
Research indicates that compounds containing the triazoloquinoxaline moiety exhibit significant anticonvulsant properties. For instance, in studies involving metrazol-induced convulsions in animal models, certain derivatives showed promising results comparable to standard anticonvulsants like phenobarbitone sodium . The mechanism of action is believed to involve modulation of GABAergic neurotransmission and inhibition of excitatory pathways.
Anticancer Properties
Preliminary investigations into the anticancer activity of this compound have revealed its potential against various cancer cell lines. Notably, studies have shown that related triazoloquinoxaline derivatives can induce apoptosis in cancer cells by upregulating pro-apoptotic factors such as P53 and downregulating anti-apoptotic proteins like Bcl-2 .
In a comparative study involving breast cancer cell lines (MDA-MB-231), compounds similar to this one exhibited cytotoxic activities superior to established drugs like Erlotinib . The dual inhibition of PARP-1 and EGFR by these compounds further highlights their therapeutic potential.
Antibacterial Activity
Compounds within this structural class have also been evaluated for antibacterial properties. Studies demonstrate efficacy against various bacterial strains, suggesting that modifications on the quinoxaline scaffold can enhance antimicrobial activity .
Study 1: Anticonvulsant Evaluation
In a study evaluating several triazoloquinoxaline derivatives for anticonvulsant activity:
- Methodology : Metrazol-induced seizure model was employed.
- Results : Two derivatives showed significant anticonvulsant effects with ED50 values comparable to phenobarbitone sodium.
Study 2: Anticancer Activity
A research team synthesized new bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) and evaluated their cytotoxicity:
- Findings : Compound 8i induced apoptosis in MDA-MB-231 cells by significantly upregulating pro-apoptotic genes while downregulating Bcl-2 levels.
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the cyclization of triazoloquinoxaline precursors. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol and glacial acetic acid (4–6 hours) forms the core structure . Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like temperature, solvent ratios, and catalyst loading. Central Composite Design (CCD) is particularly effective for identifying optimal conditions while minimizing experimental runs .
Q. Which characterization techniques are critical for confirming the compound’s structure and purity?
Essential techniques include:
- High-Performance Liquid Chromatography (HPLC) : Determines purity (>95% is typical) and stability under varying conditions (e.g., pH, temperature) .
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions via proton and carbon shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 389.459 for C₂₂H₂₃N₅O₂) .
Q. What in vitro assays are commonly used to assess its biological activity?
- Anticancer Activity : MTT assay against cell lines (e.g., IC₅₀ values for breast cancer MCF-7 cells) .
- Antibacterial Activity : Minimum Inhibitory Concentration (MIC) testing against Gram-positive/negative strains .
- Enzyme Inhibition : Kinase or protease inhibition assays to identify mechanistic targets .
Q. How can researchers evaluate the compound’s stability and solubility under different experimental conditions?
- Stability Studies : Accelerated degradation tests using HPLC to monitor decomposition under heat, light, or humidity .
- Solubility Profiling : Phase-solubility analysis in solvents like DMSO, ethanol, or aqueous buffers (e.g., solubility <1 mg/mL in water) .
Advanced Research Questions
Q. How can computational methods improve reaction design and mechanistic understanding?
- Quantum Chemical Calculations : Predict reaction pathways and transition states (e.g., via Gaussian 09 with DFT/B3LYP) .
- Molecular Docking : Simulate interactions with biological targets (e.g., EGFR kinase binding pockets) to guide structural modifications .
- AI-Driven Optimization : Platforms like COMSOL Multiphysics integrate machine learning to predict optimal reaction parameters (e.g., yield improvements >15%) .
Q. What experimental designs are optimal for screening derivatives?
- Combinatorial Chemistry : Parallel synthesis of 50–100 analogs using automated liquid handlers .
- High-Throughput Screening (HTS) : 96-well plate formats for rapid IC₅₀ determination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
